2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with methoxyacetaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of agrochemicals and biocides
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: Similar structure but lacks the methoxy group.
2-Methoxy-5-methylthiazole: Similar structure but lacks the amino group.
2-Methylthiazole: Lacks both the methoxy and amino groups.
Uniqueness
2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their broad spectrum of pharmacological effects, including antimicrobial, antitumor, and antifungal properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, characterized by a five-membered structure containing sulfur and nitrogen atoms. The presence of a methoxy group enhances its chemical reactivity and biological interactions. The molecular formula is C7H12N2OS, with a molecular weight of approximately 172.25 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's efficacy is attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways essential for microbial survival.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Antitumor Activity
The thiazole derivatives, including this compound, have shown promising results in cancer research. Studies have demonstrated that it possesses cytotoxic effects on various cancer cell lines. For example, the compound exhibited an IC50 value of approximately 21 µM against human glioblastoma cells.
The biological mechanisms underlying the activity of this compound typically involve interactions with specific enzymes or receptors crucial for pathogenic processes. Notably, the compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Dundee evaluated the antimicrobial properties of this compound against several resistant strains. The results indicated that it effectively inhibited the growth of multidrug-resistant Staphylococcus aureus.
Study 2: Antitumor Potential
In another investigation published in MDPI, the compound was tested against various cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiazole ring can significantly influence the biological activity of derivatives. For instance:
Compound | Key Modifications | Biological Activity |
---|---|---|
Sulfathiazole | Sulfonamide group | Antimicrobial |
Ritonavir | Thiazole ring with additional groups | Antiretroviral |
2-Methoxy derivative | Methoxy substitution | Enhanced anticancer activity |
These modifications can lead to enhanced potency and selectivity for specific biological targets.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-5-4-9-7(11-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3 |
InChI Key |
QFUYXPZLLFBETO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.